8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
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Overview
Description
8,9-Dimethoxy-2-phenyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a heterocyclic compound that belongs to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety. The presence of methoxy groups at positions 8 and 9, along with a phenyl group at position 2, contributes to its distinctive chemical properties.
Mechanism of Action
Target of Action
The primary target of the compound 8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is the wild-type Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (pf-DHFR-TS) . This enzyme plays a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for the most malaria-related illnesses .
Mode of Action
The compound interacts with the active site of the pf-DHFR-TS enzyme . The (S) stereoisomer of the compound shows probably more stable binding with the active site of the enzyme . This interaction inhibits the function of the enzyme, thereby disrupting the life cycle of the Plasmodium falciparum parasite .
Biochemical Pathways
The inhibition of the pf-DHFR-TS enzyme disrupts the biochemical pathways of the Plasmodium falciparum parasite . This disruption affects the parasite’s ability to synthesize DNA and proteins, which are essential for its growth and reproduction .
Result of Action
The result of the compound’s action is the inhibition of the growth and reproduction of the Plasmodium falciparum parasite . This inhibition can lead to the death of the parasite, thereby treating malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-2-phenyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methoxy positions.
Scientific Research Applications
8,9-Dimethoxy-2-phenyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antifungal and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
8,9-Dimethoxy-2-phenylquinazoline: Lacks the triazole ring but shares the quinazoline core.
2-Phenyl-3H-[1,2,4]triazolo[1,5-c]quinazoline: Similar structure but without the methoxy groups.
8,9-Dimethoxyquinazoline: Lacks both the triazole ring and the phenyl group.
Uniqueness
8,9-Dimethoxy-2-phenyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is unique due to the presence of both the triazole and quinazoline rings, along with the methoxy and phenyl substituents. This combination of structural features contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
8,9-dimethoxy-2-phenyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-22-13-8-11-12(9-14(13)23-2)18-17(24)21-16(11)19-15(20-21)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYKBZIOPRDECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3N=C(NN3C(=S)N=C2C=C1OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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